TAK-981hydrate

Description

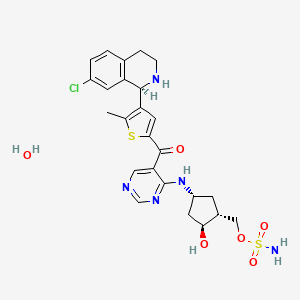

TAK-981 hydrate is a small-molecule inhibitor targeting the sumoylation pathway, a post-translational modification critical for regulating protein function and localization. Its chemical name is ((1R,2S,4R)-4-((5-((4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl)carbonyl)pyrimidin-4-yl)amino)-2-hydroxycyclopentyl)methyl sulfamate . The compound features a tetrahydroisoquinoline core linked to a sulfamate group and a pyrimidine-thiophene scaffold, contributing to its unique mechanism of action. TAK-981 hydrate’s molecular weight is approximately 650 g/mol (estimated from its structure), and it exhibits moderate-to-high lipophilicity due to its aromatic and heterocyclic components.

Properties

Molecular Formula |

C25H30ClN5O6S2 |

|---|---|

Molecular Weight |

596.1 g/mol |

IUPAC Name |

[(1R,2S,4R)-4-[[5-[4-[(1R)-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-yl]-5-methylthiophene-2-carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate;hydrate |

InChI |

InChI=1S/C25H28ClN5O5S2.H2O/c1-13-18(23-19-7-16(26)3-2-14(19)4-5-29-23)9-22(37-13)24(33)20-10-28-12-30-25(20)31-17-6-15(21(32)8-17)11-36-38(27,34)35;/h2-3,7,9-10,12,15,17,21,23,29,32H,4-6,8,11H2,1H3,(H2,27,34,35)(H,28,30,31);1H2/t15-,17-,21+,23+;/m1./s1 |

InChI Key |

CDXITJMEWUOKAI-GKXWFOPMSA-N |

Isomeric SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2N[C@@H]3C[C@@H]([C@H](C3)O)COS(=O)(=O)N)[C@H]4C5=C(CCN4)C=CC(=C5)Cl.O |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)C2=CN=CN=C2NC3CC(C(C3)O)COS(=O)(=O)N)C4C5=C(CCN4)C=CC(=C5)Cl.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-981hydrate involves multiple steps, including the activation of SUMO proteins and their covalent attachment to substrate proteins. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis processes that adhere to stringent quality control measures. These processes ensure the compound’s purity and consistency, which are critical for its efficacy and safety in clinical applications .

Chemical Reactions Analysis

Types of Reactions

TAK-981hydrate primarily undergoes inhibition reactions where it blocks the SUMOylation process. This inhibition leads to increased production of type I interferon and enhanced innate immune responses .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include various organic solvents, catalysts, and protective groups that facilitate the selective inhibition of the SUMO-activating enzyme .

Major Products Formed

The major product formed from the reactions involving this compound is the inhibited SUMO-activating enzyme complex, which results in the suppression of SUMOylation and subsequent activation of immune responses .

Scientific Research Applications

TAK-981hydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Cancer Research: this compound has shown promising results in preclinical models of various cancers, including pancreatic ductal adenocarcinoma and acute myeloid leukemia. .

Drug Development: This compound is being investigated in combination with monoclonal antibodies for the treatment of relapsed or refractory non-Hodgkin lymphoma.

Mechanism of Action

TAK-981hydrate exerts its effects by selectively inhibiting the SUMO-activating enzyme, which is responsible for the SUMOylation of target proteins. By blocking this enzyme, this compound prevents the attachment of SUMO proteins to their substrates, leading to increased production of type I interferon and enhanced immune responses. This mechanism of action makes this compound a potent immunomodulatory agent with significant therapeutic potential .

Comparison with Similar Compounds

Key Research Findings

- TAK-981 hydrate’s sumoylation inhibition is unique among the compared compounds, which lack explicit enzyme-targeting roles .

- Smaller compounds (e.g., CAS 1254115-23-5) excel in solubility but lack TAK-981’s target specificity .

- Fluorinated analogs (e.g., CAS 936630-57-8) show superior BBB penetration, highlighting trade-offs between lipophilicity and CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.